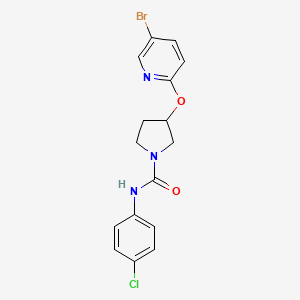

3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide

Descripción

3-((5-Bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 5-bromopyridin-2-yloxy substituent at the 3-position of the pyrrolidine ring and a 4-chlorophenyl group attached to the carboxamide nitrogen. The bromine atom on the pyridine ring and the chlorine on the phenyl group contribute to its distinct electronic and steric properties, which may influence bioavailability and target affinity .

Propiedades

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N-(4-chlorophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClN3O2/c17-11-1-6-15(19-9-11)23-14-7-8-21(10-14)16(22)20-13-4-2-12(18)3-5-13/h1-6,9,14H,7-8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWLLJHFOHYLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : 3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide

- Molecular Formula : C16H16BrClN2O2

- Molecular Weight : 373.67 g/mol

Research indicates that compounds similar to 3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide often exhibit their biological effects through various mechanisms:

- Inhibition of Kinase Enzymes : Some derivatives have been shown to inhibit specific kinase enzymes, which play a crucial role in cell signaling pathways involved in cancer progression .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Cytotoxic Effects : Certain studies have reported cytotoxic effects on cancer cell lines, indicating the compound's potential as an anticancer agent .

Biological Activity Data

The table below summarizes key biological activities and findings related to 3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide and its analogs:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of pyrrolidine derivatives, including 3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide. Results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from low micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 2 µg/mL, indicating potent antibacterial activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

The target compound’s pyrrolidine carboxamide core differentiates it from propanamide derivatives such as those listed in (e.g., compounds 9–12). These analogs feature a propanamide backbone with substituents like indole, thiazole, and benzyloxy groups. For example, Compound 10 (2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide) incorporates a thiazole ring and indole moiety, which may enhance π-π stacking interactions but reduce metabolic stability compared to the pyrrolidine carboxamide core .

Pyrrolidine Carboxamide Analogs

N-(4-Bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide (1f)

- Substituents : 4-Bromophenyl and 4-chlorophenyl groups at the 2-position of pyrrolidine.

- Key Differences : The target compound replaces the 4-bromophenyl group with a 5-bromopyridin-2-yloxy moiety. The pyridine ring introduces a hydrogen-bond acceptor (N-atom) and increases polarity compared to the purely hydrophobic phenyl group in 1f.

- Synthesis: Compound 1f was synthesized in 92% yield via a method likely involving amide coupling (denoted as "Gp 1" in ), suggesting efficient synthetic routes for pyrrolidine carboxamides .

Solid-State Forms of a Morpholinopyridine Analogs

A structurally complex analog, (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, highlights the importance of solid-state optimization. The trifluoroethyl and morpholinopyridine groups in this compound enhance metabolic resistance and solubility, respectively. In contrast, the target compound’s bromopyridinyloxy group may offer a balance between lipophilicity and hydrogen-bonding capacity .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

- Solubility : The pyridine ring’s nitrogen atom may improve aqueous solubility relative to purely aromatic analogs.

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Halogen Bonding : Bromine and chlorine atoms in both the target and 1f may facilitate halogen bonding with biomolecular targets, a feature critical in kinase inhibitors .

- Metabolic Stability : The pyrrolidine core in the target compound may offer greater conformational rigidity and metabolic resistance compared to propanamide derivatives like Compound 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.